molecular formula C23H25N3O3 B4888831 N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide

N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide

Cat. No.: B4888831
M. Wt: 391.5 g/mol
InChI Key: BVEJNIGJORQAEG-UHFFFAOYSA-N
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Description

N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile . The methoxyacetyl group is then added via an acylation reaction using methoxyacetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Scientific Research Applications

Properties

IUPAC Name

N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-29-15-22(27)26-11-9-16(10-12-26)23(28)24-19-7-4-6-17(13-19)21-14-18-5-2-3-8-20(18)25-21/h2-8,13-14,16,25H,9-12,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEJNIGJORQAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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